2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide 2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 896053-46-6
VCID: VC6793047
InChI: InChI=1S/C20H16F3N3O2S/c1-28-16-8-2-13(3-9-16)17-10-11-19(26-25-17)29-12-18(27)24-15-6-4-14(5-7-15)20(21,22)23/h2-11H,12H2,1H3,(H,24,27)
SMILES: COC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F
Molecular Formula: C20H16F3N3O2S
Molecular Weight: 419.42

2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

CAS No.: 896053-46-6

Cat. No.: VC6793047

Molecular Formula: C20H16F3N3O2S

Molecular Weight: 419.42

* For research use only. Not for human or veterinary use.

2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide - 896053-46-6

Specification

CAS No. 896053-46-6
Molecular Formula C20H16F3N3O2S
Molecular Weight 419.42
IUPAC Name 2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide
Standard InChI InChI=1S/C20H16F3N3O2S/c1-28-16-8-2-13(3-9-16)17-10-11-19(26-25-17)29-12-18(27)24-15-6-4-14(5-7-15)20(21,22)23/h2-11H,12H2,1H3,(H,24,27)
Standard InChI Key RXEVISQMMHQYNX-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s molecular formula, C₂₀H₁₆F₃N₃O₂S, reflects a hybrid structure combining a pyridazine ring, a methoxyphenyl group (4-methoxyphenyl), and a trifluoromethylphenyl moiety (4-(trifluoromethyl)phenyl) linked via a thioacetamide bridge . Key structural features include:

  • Pyridazine Ring: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 2, providing a planar scaffold for π-π interactions.

  • Methoxyphenyl Substituent: A para-methoxy group (-OCH₃) enhances electron density, potentially influencing binding affinity to biological targets.

  • Trifluoromethylphenyl Group: The -CF₃ group introduces strong electron-withdrawing effects, improving metabolic stability and membrane permeability.

PropertyValue
Molecular Weight419.42 g/mol
DensityNot reported
Boiling PointNot reported
Melting PointNot reported
SolubilityLikely lipophilic

Spectroscopic Characterization

While experimental data on this specific compound remain scarce, analogous thioamides exhibit distinct infrared (IR) and nuclear magnetic resonance (NMR) signatures:

  • IR Spectroscopy: Expected peaks include ν(N-H) at ~3300 cm⁻¹ (amide), ν(C=O) at ~1680 cm⁻¹ (acetamide), and ν(C-F) at ~1150 cm⁻¹ (trifluoromethyl) .

  • ¹H NMR: Protons on the pyridazine ring (δ 7.5–8.5 ppm), methoxyphenyl (δ 3.8 ppm for -OCH₃), and trifluoromethylphenyl (δ 7.6–7.8 ppm) would dominate the spectrum .

Synthesis and Reaction Pathways

Retrosynthetic Strategy

The synthesis of 2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide likely follows a multi-step approach:

  • Pyridazine Core Formation: Cyclocondensation of 1,4-diketones with hydrazine derivatives generates the pyridazine ring.

  • Functionalization:

    • Introduction of the 4-methoxyphenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

    • Thioacetamide linkage formation through reaction of a pyridazine-thiol intermediate with chloroacetamide derivatives .

  • Trifluoromethylphenyl Incorporation: Ullmann coupling or palladium-catalyzed cross-coupling attaches the -CF₃ group .

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring substitution occurs at the pyridazine 3-position requires careful control of reaction conditions (e.g., temperature, catalysts).

  • Stability of Thioamide Bond: The C=S bond is prone to oxidation, necessitating inert atmospheres during synthesis .

Biological Activity and Mechanistic Insights

Anticancer Activity

Recent studies on 1,3,4-oxadiazole derivatives highlight EGFR kinase inhibition as a key anticancer mechanism. Compound 8h (IC₅₀ = 0.33 µM) showed comparable efficacy to Erlotinib (IC₅₀ = 0.19 µM) by forming hydrogen bonds with MetA:102 and ThrA:163 residues in EGFR’s active site . The methoxyphenyl group in 2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide may similarly stabilize enzyme-inhibitor complexes.

Comparative Bioactivity

CompoundTargetActivity (IC₅₀)
8h (Oxadiazole derivative)EGFR kinase0.33 µM
ErlotinibEGFR kinase0.19 µM
Thiazolotriazole analogBacterial gyrase4–16 µg/mL

Future Directions and Research Gaps

Pharmacokinetic Profiling

Current data lack ADMET (absorption, distribution, metabolism, excretion, toxicity) parameters. In silico predictions using tools like SwissADME suggest moderate bioavailability (LogP ≈ 3.5) but potential CYP450 interactions due to the trifluoromethyl group . Experimental validation is critical.

Structural Optimization

  • Electron-Withdrawing Substituents: Replacing -OCH₃ with -CF₃ or -CN could enhance target affinity .

  • Heterocycle Variation: Substituting pyridazine with triazole may improve solubility .

Target Identification

Proteomic studies and molecular docking against kinases (e.g., EGFR, VEGFR) and antimicrobial targets (e.g., DNA gyrase) are needed to elucidate mechanisms.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator